molecular formula C17H16F2N2O3S B2748273 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide CAS No. 946257-89-2

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide

Cat. No.: B2748273
CAS No.: 946257-89-2
M. Wt: 366.38
InChI Key: BYYQKTLJKYMXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline core acetylated at the 1-position and substituted at the 6-position with a 2,5-difluorobenzenesulfonamide group. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrophobic and π-π interactions.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c1-11(22)21-8-2-3-12-9-14(5-7-16(12)21)20-25(23,24)17-10-13(18)4-6-15(17)19/h4-7,9-10,20H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQKTLJKYMXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The acetylation of the tetrahydroquinoline core is then carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

The final step involves the introduction of the difluorobenzenesulfonamide group. This can be achieved through a nucleophilic substitution reaction, where the acetylated tetrahydroquinoline reacts with a difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The difluorobenzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

  • Structure: QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) shares the tetrahydroquinoline core but replaces the sulfonamide with an oxamide linker and a benzodioxol group.
  • Functional Groups: Oxamide (hydrogen-bond donor/acceptor) vs. sulfonamide (stronger acidity and hydrogen-bond acceptor capacity).
  • Targets : QOD is a dual inhibitor of FP-2 and FP-3 proteases, critical in parasitic infections. The lack of structural data limits mechanistic insights into its dual inhibition .
  • Advantage/Disadvantage : The oxamide linker may confer flexibility but reduce target specificity compared to the sulfonamide’s rigidity.

Indole Carboxamide Derivative (ICD)

  • Structure: ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide) replaces the tetrahydroquinoline with an indole-carboxamide system.
  • Functional Groups : Carboxamide (moderate hydrogen-bonding) vs. sulfonamide; biphenyl group enhances hydrophobicity.
  • Targets: ICD also inhibits FP-2/FP-3 but lacks structural rationale for dual activity. Its indole core may favor π-stacking interactions absent in tetrahydroquinoline derivatives .
  • Advantage/Disadvantage: The indole system may improve membrane permeability but reduce metabolic stability compared to acetylated tetrahydroquinoline.

Acetylated Tryptamine Derivatives ()

  • Structure : (3aS,8aS)-1-acetyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3b]indol-3a-ol from marine fungi shares acetylation but uses a pyrroloindole scaffold.
  • Functional Groups : Acetyl group (similar to the target compound) enhances solubility; hydroxyl group provides polar interactions.
  • Activity : Exhibits antifungal properties superior to triadimefon, suggesting acetylation may enhance bioactivity in hydrophobic environments .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Target Enzymes Inhibitory Activity (IC₅₀) Key Advantages
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide Tetrahydroquinoline Acetyl, sulfonamide, difluorophenyl Not reported Not reported Enhanced rigidity, strong H-bonding
QOD Tetrahydroquinoline Oxamide, benzodioxol FP-2/FP-3 Not reported Dual inhibition, flexibility
ICD Indole Carboxamide, biphenyl FP-2/FP-3 Not reported High hydrophobicity, π-stacking
(3aS,8aS)-1-acetyl-pyrroloindole Pyrroloindole Acetyl, hydroxyl Fungi > Triadimefon Antifungal, host-derived synergy

Key Research Findings and Implications

  • Structural Dynamics : The target compound’s sulfonamide and difluorophenyl groups may improve binding affinity and selectivity over QOD/ICD, which rely on less polar linkers .
  • Antifungal Potential: Acetylation in both the target compound and marine-derived tryptamine () suggests a role in enhancing bioactivity against resistant pathogens .
  • Computational Gaps : Molecular dynamics (MD) simulations, as proposed for QOD/ICD, could elucidate the target compound’s interaction mechanisms, addressing limitations of static crystallographic data .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide is a compound that belongs to the class of tetrahydroquinoline derivatives. These derivatives are noted for their diverse biological activities, making them of significant interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a tetrahydroquinoline moiety linked to a difluorobenzene sulfonamide group. The molecular formula is C15H14F2N2O2SC_{15}H_{14}F_2N_2O_2S, and it has a molecular weight of 348.34 g/mol. The presence of the sulfonamide group is particularly relevant as it is known to enhance the compound's solubility and bioavailability.

Research indicates that tetrahydroquinoline derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide compounds act as inhibitors for specific enzymes involved in metabolic pathways. For instance, they can inhibit carbonic anhydrase or certain kinases.
  • Modulation of Receptor Activity : Compounds like this compound may interact with various receptors, influencing signaling pathways associated with inflammation and immune responses.

Anticancer Properties

Studies have shown that tetrahydroquinoline derivatives possess anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range.
  • Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its ability to modulate cytokine production:

  • Cytokine Inhibition : It has been observed to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
  • Animal Models : In mouse models of inflammation, treatment with this compound resulted in reduced swelling and pain associated with inflammatory responses.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Psoriasis Treatment : In a preclinical model for psoriasis, the compound showed significant efficacy in reducing psoriatic lesions when administered orally at doses lower than those required for existing therapies.
  • Rheumatoid Arthritis : A study indicated that the compound acted as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which is implicated in autoimmune diseases like rheumatoid arthritis. It demonstrated improved symptoms in animal models without adverse effects over extended treatment periods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.